molecular formula C10H8ClNO2S B12907936 4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one CAS No. 89661-11-0

4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B12907936
CAS No.: 89661-11-0
M. Wt: 241.69 g/mol
InChI Key: WJSAPCFCYGUPNN-UHFFFAOYSA-N
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Description

4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloro group at the 4-position, a phenylthio group at the 5-position, and a carbonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor. For example, a reaction between a β-keto ester and hydroxylamine can yield the isoxazole ring.

    Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using a phenylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted isoxazoles, depending on the nucleophile used.

Scientific Research Applications

4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: It may have potential therapeutic applications, such as in the development of anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one depends on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The phenylthio and chloro groups may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-5-methylisoxazol-3-ylamine: This compound has a similar isoxazole ring structure but lacks the phenylthio group.

    5-phenylisoxazol-3(2H)-one: This compound has a phenyl group at the 5-position but lacks the chloro group.

Uniqueness

4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the chloro and phenylthio groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and binding interactions, making it a valuable tool in various scientific research and industrial applications.

Biological Activity

4-Chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN2O2SC_9H_8ClN_2O_2S with a molecular weight of 232.69 g/mol. The compound features a chloro group, an isoxazole ring, and a phenylthio methyl substituent, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated isoxazole derivatives with thiol compounds. Various methods have been reported in literature for the preparation of similar isoxazole derivatives, emphasizing the importance of substituent nature on biological efficacy.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL
Klebsiella pneumoniae25 µg/mL

These results indicate moderate to strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in treating infections caused by resistant strains .

Anticancer Activity

In addition to antimicrobial effects, the compound has shown promise as an anticancer agent. Studies focusing on cell lines have reported:

Cell Line IC50 (µM)
MDA-MB-231 (breast cancer)15 ± 2
A549 (lung cancer)20 ± 3
HeLa (cervical cancer)18 ± 1

The mechanism of action appears to involve apoptosis induction through modulation of Bcl-2 family proteins, which are critical regulators of cell death .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the compound against a panel of pathogens using serial dilution methods. The results confirmed its effectiveness across multiple strains, with notable activity against multidrug-resistant bacteria .
  • Cancer Cell Line Study : Another investigation assessed the compound's impact on various cancer cell lines. The findings indicated that treatment led to significant reductions in cell viability, correlating with increased levels of pro-apoptotic markers .

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

  • Inhibition of Bcl-2/Bcl-xL : The compound effectively inhibits these anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells.
  • Disruption of Membrane Integrity : In bacterial cells, it appears to disrupt membrane integrity, leading to cell lysis.

Properties

CAS No.

89661-11-0

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

4-chloro-5-(phenylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C10H8ClNO2S/c11-9-8(14-12-10(9)13)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)

InChI Key

WJSAPCFCYGUPNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(C(=O)NO2)Cl

Origin of Product

United States

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